Cas no 68003-38-3 (2-(4-chloro-3-nitrobenzenesulfonamido)benzoic acid)

68003-38-3 structure
Nome del prodotto:2-(4-chloro-3-nitrobenzenesulfonamido)benzoic acid
2-(4-chloro-3-nitrobenzenesulfonamido)benzoic acid Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2-[(4-chloro-3-nitrophenyl)sulphonyl]anthranilic acid
- 2-[(4-chloro-3-nitrophenyl)sulfonylamino]benzoic acid
- 2-((4-Chloro-3-nitrophenyl)sulphonyl)anthranilic acid
- 2-(4'-Chloro-3'-nitrobenzenesulfonamido)benzoic acid
- 2-{[(4-chloro-3-nitrophenyl)sulfonyl]amino}benzoic acid
- Benzoic acid, 2-(((4-chloro-3-nitrophenyl)sulfonyl)amino)-
- CTPI-2
- 2-(4-chloro-3-nitrobenzenesulfonamido)benzoic acid
- 2-(((4-CHLORO-3-NITROPHENYL)SULFONYL)AMINO)BENZOIC ACID
- SY137891
- CS-0088164
- 2-(4'-CHLORO-3'-NITROBENZENESULPHONAMIDO)BENZOIC ACID
- SCHEMBL5598171
- SLC25A1 inhibitor CTPI-2
- UNII-W68P7TR4ZT
- 68003-38-3
- AKOS000114681
- Z45511835
- BS-44809
- DTXSID8070968
- GTPL12853
- EN300-00328
- E74509
- W68P7TR4ZT
- 2-((4-Chloro-3-nitrophenyl)sulfonyl)anthranilic acid
- W-111314
- 2-((4-chloro-3-nitrophenyl)sulfonamido)benzoic acid
- 2-[(4-chloro-3-nitrobenzene)sulfonamido]benzoic acid
- 2-(4-chloro-3-nitrobenzenesulfonamido)benzoicacid
- HY-123986
- NS00036342
- 2-[(4-chloro-3-nitro-phenyl)sulfonylamino]benzoic acid
- 2-(4-chloro-3-nitro-benzenesulfonylamino)-benzoic acid
- 2-(4-Chloro-3-nitrophenylsulfonamido)benzoic acid
- 2-(((4-CHLORO-3-NITROPHENYL)SULPHONYL)AMINO)BENZOIC ACID
- EINECS 268-121-3
- Benzoic acid, 2-[[(4-chloro-3-nitrophenyl)sulfonyl]amino]-
- s2968
- SR-01000028554
- SR-01000028554-1
- MFCD00129907
- NJTHPOSQGFJTDP-UHFFFAOYSA-N
- SLC25A1 inhibitor CTPI-2?
-
- Inchi: InChI=1S/C13H9ClN2O6S/c14-10-6-5-8(7-12(10)16(19)20)23(21,22)15-11-4-2-1-3-9(11)13(17)18/h1-7,15H,(H,17,18)
- Chiave InChI: NJTHPOSQGFJTDP-UHFFFAOYSA-N
- Sorrisi: C1=CC=C(C(=C1)C(=O)O)NS(=O)(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-]
Proprietà calcolate
- Massa esatta: 358.00273
- Massa monoisotopica: 355.9869849g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 7
- Conta atomi pesanti: 23
- Conta legami ruotabili: 4
- Complessità: 558
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 3
- Superficie polare topologica: 138Ų
Proprietà sperimentali
- PSA: 140.6
2-(4-chloro-3-nitrobenzenesulfonamido)benzoic acid Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
ChemScence | CS-0088164-100mg |
CTPI-2 |
68003-38-3 | 98.83% | 100mg |
$62.0 | 2021-09-02 | |
Enamine | EN300-00328-10.0g |
2-(4-chloro-3-nitrobenzenesulfonamido)benzoic acid |
68003-38-3 | 95.0% | 10.0g |
$1101.0 | 2025-02-19 | |
DC Chemicals | DC11217-100 mg |
SLC25A1 inhibitor CTPI-2 |
68003-38-3 | >98% | 100mg |
$700.0 | 2022-02-28 | |
Enamine | EN300-00328-1.0g |
2-(4-chloro-3-nitrobenzenesulfonamido)benzoic acid |
68003-38-3 | 95.0% | 1.0g |
$256.0 | 2025-02-19 | |
ChemScence | CS-0088164-250mg |
CTPI-2 |
68003-38-3 | 98.83% | 250mg |
$103.0 | 2021-09-02 | |
DC Chemicals | DC11217-1g |
SLC25A1 inhibitor CTPI-2 |
68003-38-3 | 1g |
$1800.0 | 2023-09-15 | ||
DC Chemicals | DC11217-10 mM * 1 mL in DMSO |
SLC25A1 inhibitor CTPI-2 |
68003-38-3 | 10mM*1mLinDMSO |
$220.0 | 2023-09-15 | ||
Enamine | EN002-2015-2.5g |
2-(4-chloro-3-nitrobenzenesulfonamido)benzoic acid |
68003-38-3 | 95% | 2.5g |
$503.0 | 2023-10-28 | |
Aaron | AR0061VG-1g |
2-[(4-chloro-3-nitro-phenyl)sulfonylamino]benzoic acid |
68003-38-3 | 98% | 1g |
$250.00 | 2025-01-23 | |
Aaron | AR0061VG-250mg |
2-[(4-chloro-3-nitro-phenyl)sulfonylamino]benzoic acid |
68003-38-3 | 98% | 250mg |
$84.00 | 2025-01-23 |
2-(4-chloro-3-nitrobenzenesulfonamido)benzoic acid Letteratura correlata
-
Chan Hyung Park,SungKwon Jeon,Sang-Hee Park,Min Gyu Shin,Min Sang Park,Sun-Young Lee,Jung-Hyun Lee J. Mater. Chem. A, 2019,7, 3992-4001
-
Cheng Wang,Lin Ma,Deqiang Guo,Xin Zhao,Zilin Zhou,Dabin Lin,Fangteng Zhang,Weiren Zhao,Jiahua Zhang,Zhaogang Nie J. Mater. Chem. C, 2020,8, 3374-3379
-
5. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466
68003-38-3 (2-(4-chloro-3-nitrobenzenesulfonamido)benzoic acid) Prodotti correlati
- 1806924-44-6(Methyl 4-(difluoromethyl)-6-fluoro-3-iodopyridine-2-acetate)
- 2034560-16-0(N-{5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-ylmethyl}-4-(thiophen-2-yl)-1,3-thiazole-2-carboxamide)
- 2171246-82-3((3S)-3-(2S)-3-cyclopropyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidoheptanoic acid)
- 1823312-27-1(Tert-butyl 8-hydroxy-6-azaspiro[3.4]octane-6-carboxylate)
- 1335093-29-2(3-Amino-3,4-dimethylpent-4-enoic acid)
- 67695-79-8(1H-Isoindole-1,3(2H)-dione, 2-[(4-methylbenzoyl)oxy]-)
- 1081112-55-1(3-(1H-Benzo[d]imidazol-2-yl)benzamide)
- 501116-28-5(3-(2,4,5-trimethylphenyl)-1,2-oxazol-5-amine)
- 2034530-69-1(N-[[1-(thian-4-yl)piperidin-4-yl]methyl]cyclopropanecarboxamide)
- 2138553-84-9(2-{[2-Methyl-6-(trifluoromethyl)quinazolin-4-yl]sulfanyl}acetic acid)
Fornitori consigliati
Synrise Material Co. Ltd.
Membro d'oro
CN Fornitore
Grosso

Hubei Changfu Chemical Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti

Wuhan Comings Biotechnology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Jincang Pharmaceutical (Shanghai) Co., LTD.
Membro d'oro
CN Fornitore
Reagenti
